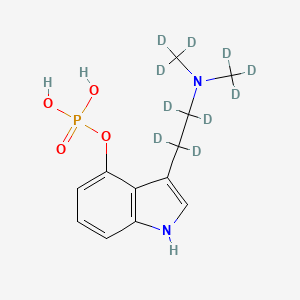

Psilocybin-d10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Psilocybin-d10 is a deuterated analog of psilocybin, a naturally occurring psychoactive compound found in certain species of mushrooms, particularly those of the genus Psilocybe. This compound is primarily used as an analytical reference standard in scientific research, particularly in the fields of forensic chemistry and toxicology . The deuterium atoms in this compound replace hydrogen atoms, making it useful for mass spectrometry studies due to its distinct mass difference from non-deuterated psilocybin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Psilocybin-d10 umfasst mehrere Schritte, beginnend mit einem Indol-Derivat. Eine gängige Methode umfasst die folgenden Schritte :

Acetylierung: Das Ausgangsmaterial, ein Indol-Derivat, wird acetyliert, um ein Acetoxyindol zu bilden.

Phosphorylierung: Das Acetoxyindol wird dann phosphoryliert, um die Phosphatgruppe einzuführen.

Deuterierung: Die Wasserstoffatome werden durch Deuteriumatome durch einen Deuterierungsprozess ersetzt.

Hydrogenolyse: Die Acetoxygruppe wird durch Hydrogenolyse entfernt, wodurch this compound entsteht.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung von deuterierten Reagenzien und Lösungsmitteln ist entscheidend für die Aufrechterhaltung des Deuteriumgehalts im Endprodukt .

Analyse Chemischer Reaktionen

Reaktionstypen: Psilocybin-d10 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Psilocin-d10 zu bilden, den aktiven Metaboliten.

Reduktion: Reduktionsreaktionen können this compound in seine Vorläuferverbindungen zurückverwandeln.

Substitution: Substitutionsreaktionen können am Indolring auftreten, was zu verschiedenen Derivaten führt.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Psilocin-d10: Der primäre aktive Metabolit, der durch Dephosphorylierung gebildet wird.

Verschiedene Indol-Derivate: Geformt durch Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Psilocybin-d10 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Studien zu seinen Wirkungen auf Serotoninrezeptoren und seinen potenziellen therapeutischen Nutzen.

5. Wirkmechanismus

This compound ist, wie Psilocybin, ein Prodrug, das im Körper zu Psilocin-d10 dephosphoryliert wird. Psilocin-d10 wirkt als partieller Agonist an Serotonin-5-HT2A-Rezeptoren, was zu einer veränderten Neurotransmitteraktivität und Veränderungen der Gehirnfunktion führt . Diese Interaktion führt zu den psychedelischen Wirkungen und potenziellen therapeutischen Vorteilen, die bei Psilocybin beobachtet werden .

Wirkmechanismus

Psilocybin-d10, like psilocybin, is a prodrug that is dephosphorylated to psilocin-d10 in the body. Psilocin-d10 acts as a partial agonist at serotonin 5-HT2A receptors, leading to altered neurotransmitter activity and changes in brain function . This interaction results in the psychedelic effects and potential therapeutic benefits observed with psilocybin .

Vergleich Mit ähnlichen Verbindungen

Psilocybin-d10 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Psilocybin: Die nicht-deuterierte Form, die die natürlich vorkommende Verbindung in Pilzen ist.

Psilocin: Der aktive Metabolit von Psilocybin, der für seine psychoaktiven Wirkungen verantwortlich ist.

Lysergsäurediethylamid (LSD): Eine weitere psychedelische Verbindung mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.

N,N-Dimethyltryptamin (DMT): Eine natürlich vorkommende psychedelische Verbindung mit einer kürzeren Wirkdauer im Vergleich zu Psilocybin.

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seinem Deuteriumgehalt, der es besonders nützlich für analytische Zwecke in der Massenspektrometrie macht. Dies ermöglicht eine präzise Quantifizierung und Unterscheidung vom nicht-deuterierten Psilocybin in komplexen biologischen Proben .

Eigenschaften

Molekularformel |

C12H17N2O4P |

|---|---|

Molekulargewicht |

294.31 g/mol |

IUPAC-Name |

[3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i1D3,2D3,6D2,7D2 |

InChI-Schlüssel |

QVDSEJDULKLHCG-HXOHQZFQSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)OP(=O)(O)O |

Kanonische SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10823048.png)

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823073.png)

![4-[2-Hydroxy-5-methyl-7-(3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823141.png)

![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)